spectroscopic data (NMR, IR, MS) of 4-tert-Butyl-N-(4-ethylphenyl)aniline
spectroscopic data (NMR, IR, MS) of 4-tert-Butyl-N-(4-ethylphenyl)aniline
An In-depth Technical Guide to the Spectroscopic Characterization of 4-tert-Butyl-N-(4-ethylphenyl)aniline
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel aromatic amine, 4-tert-Butyl-N-(4-ethylphenyl)aniline. As a molecule of interest in materials science and pharmaceutical development, a thorough understanding of its structural and electronic properties is paramount. This document, intended for researchers, scientists, and drug development professionals, outlines the principles and expected outcomes for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely available, this guide synthesizes data from analogous structures and first principles to present a robust, predictive model of its spectroscopic signature.
Introduction: The Significance of 4-tert-Butyl-N-(4-ethylphenyl)aniline
4-tert-Butyl-N-(4-ethylphenyl)aniline is a diarylamine featuring bulky tert-butyl and flexible ethyl substitutions on its phenyl rings. These structural motifs are known to impart unique photophysical and electrochemical properties, making this class of compounds valuable as building blocks for organic light-emitting diodes (OLEDs), charge-transporting materials, and as scaffolds in medicinal chemistry.
The precise characterization of such molecules is the bedrock of reproducible scientific research and development. Spectroscopic techniques provide a non-destructive window into the molecular world, allowing for the confirmation of chemical identity, elucidation of structure, and assessment of purity. This guide will serve as a detailed roadmap for the spectroscopic analysis of 4-tert-Butyl-N-(4-ethylphenyl)aniline, providing both the "how" and the "why" behind the data.
Molecular Structure and Predicted Spectroscopic Behavior
A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data.
Figure 1: Molecular Structure of 4-tert-Butyl-N-(4-ethylphenyl)aniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: ¹H and ¹³C NMR
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on sample solubility and the absence of solvent signals that may obscure key resonances.
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Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
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Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
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Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) for 4-tert-Butyl-N-(4-ethylphenyl)aniline. These predictions are based on the analysis of similar structures and established substituent effects.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2 | d | 2H | Ar-H | Protons ortho to the tert-butyl group. |
| ~6.9 | d | 2H | Ar-H | Protons meta to the tert-butyl group. |
| ~7.1 | d | 2H | Ar-H | Protons ortho to the ethyl group. |
| ~6.8 | d | 2H | Ar-H | Protons meta to the ethyl group. |
| ~5.7 | s | 1H | N-H | The amine proton, chemical shift can be variable and may broaden. |
| ~2.6 | q | 2H | -CH₂- | Methylene protons of the ethyl group. |
| ~1.3 | s | 9H | -C(CH₃)₃ | Protons of the tert-butyl group. |
| ~1.2 | t | 3H | -CH₃ | Methyl protons of the ethyl group. |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 | Ar-C | Quaternary carbon attached to the tert-butyl group. |
| ~142 | Ar-C | Quaternary carbon attached to the nitrogen (tert-butyl side). |
| ~138 | Ar-C | Quaternary carbon attached to the ethyl group. |
| ~135 | Ar-C | Quaternary carbon attached to the nitrogen (ethyl side). |
| ~128 | Ar-CH | Aromatic CH carbons. |
| ~126 | Ar-CH | Aromatic CH carbons. |
| ~118 | Ar-CH | Aromatic CH carbons. |
| ~115 | Ar-CH | Aromatic CH carbons. |
| ~34 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~31 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group. |
| ~28 | -CH₂- | Methylene carbon of the ethyl group. |
| ~15 | -CH₃ | Methyl carbon of the ethyl group. |
Data Interpretation: A Deeper Dive
The predicted ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four different types of aromatic protons. The protons on the 4-tert-butylaniline moiety will likely appear as two doublets, as will the protons on the 4-ethylaniline ring system. The ethyl group should present as a classic quartet and triplet pattern, while the nine equivalent protons of the tert-butyl group will give rise to a sharp singlet. The N-H proton is expected to be a broad singlet, and its chemical shift may be concentration and solvent-dependent.
In the ¹³C NMR spectrum, the number of unique carbon signals will confirm the overall symmetry of the molecule. The quaternary carbons, particularly those attached to the bulky substituents and the nitrogen atom, will appear at the downfield end of the spectrum. The aliphatic carbons of the tert-butyl and ethyl groups will be found at the upfield end.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR-IR is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample.
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Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
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Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
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Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Predicted IR Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3400 | Medium, Sharp | N-H Stretch | Characteristic of a secondary aromatic amine. |
| ~3100-3000 | Medium | Aromatic C-H Stretch | Typical for sp² C-H bonds. |
| ~2960-2850 | Strong | Aliphatic C-H Stretch | Due to the tert-butyl and ethyl groups. |
| ~1600 & ~1500 | Strong | C=C Aromatic Ring Stretch | Characteristic of the phenyl rings. |
| ~1300 | Medium | C-N Stretch | For the aromatic amine linkage. |
| ~820 | Strong | C-H Out-of-plane Bend | Indicative of 1,4-disubstitution on a benzene ring. |
Data Interpretation: Unveiling Functional Groups
The IR spectrum will be dominated by the characteristic absorptions of the aromatic rings and the aliphatic substituents. The sharp N-H stretch around 3400 cm⁻¹ is a key diagnostic peak for the secondary amine. The strong C-H stretching vibrations below 3000 cm⁻¹ will confirm the presence of the tert-butyl and ethyl groups. The pattern of C-H out-of-plane bending in the "fingerprint" region (below 1000 cm⁻¹) can provide further confirmation of the 1,4-disubstitution pattern on both aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Electron Ionization (EI)-MS
EI-MS is a common technique for the analysis of relatively volatile and thermally stable small molecules.
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Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
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Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum Data
Table 4: Predicted Key Mass Fragments
| m/z | Proposed Fragment | Rationale |
| 267 | [M]⁺ | Molecular ion |
| 252 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl or ethyl group. |
| 238 | [M - C₂H₅]⁺ | Loss of an ethyl group. |
| 148 | [C₁₀H₁₄N]⁺ | Cleavage of the C-N bond, retaining the 4-tert-butylaniline moiety. |
| 119 | [C₈H₁₁N]⁺ | Cleavage of the C-N bond, retaining the 4-ethylaniline moiety. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation. |
Data Interpretation: The Fragmentation Pathway
The molecular ion peak at m/z 267 will confirm the molecular weight of the compound. The fragmentation pattern will be dictated by the stability of the resulting carbocations. A prominent fragmentation pathway is expected to be the benzylic cleavage leading to the loss of a methyl radical from the tert-butyl group to form a stable tertiary carbocation. Alpha-cleavage next to the nitrogen atom can also lead to the loss of the ethyl group. Cleavage of the C-N bond connecting the two aromatic rings will result in fragments corresponding to the two aniline moieties.
Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.
Conclusion
The spectroscopic characterization of 4-tert-Butyl-N-(4-ethylphenyl)aniline is a critical step in its synthesis and application. This guide provides a comprehensive, albeit predictive, framework for its analysis by NMR, IR, and MS. By understanding the expected spectroscopic data and the principles behind its interpretation, researchers can confidently identify and characterize this important molecule, paving the way for its use in innovative technologies and therapies. The protocols and interpretive logic presented herein are grounded in established scientific principles and data from closely related compounds, offering a reliable starting point for any investigation into this class of materials.
References
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NIST Chemistry WebBook. Aniline, n-tert-butyl-4-tert-butyl-. [Link][1]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
